molecular formula C16H15N5O B2530436 5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950240-47-8

5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2530436
CAS RN: 950240-47-8
M. Wt: 293.33
InChI Key: SPEYYRPBQHDCAS-UHFFFAOYSA-N
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Description

The compound "5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of nitrogen-rich heterocyclic compounds. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is a five-membered structure containing three nitrogen atoms, which can be functionalized with various substituents to alter its properties and reactivity .

Synthesis Analysis

Although the specific synthesis of "5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide" is not detailed in the provided papers, similar compounds have been synthesized using multi-step reactions. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as a starting material in a three-step process . This suggests that the synthesis of the compound may also involve multiple steps, starting from simple precursors and employing strategies such as cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be further modified with various functional groups. In the case of the compound , the triazole ring is substituted with an amino group, a phenyl group, and an o-tolyl group. The exact molecular structure would influence the compound's reactivity and interaction with other molecules. Single-crystal X-ray diffraction is a common technique used to confirm the structure of such compounds, as demonstrated by the sodium complex of a related triazole compound .

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions. The provided papers indicate that isomeric triazoles can undergo rearrangement and establish an equilibrium with diazomalondiamides when boiled in different solvents . Additionally, alkylation reactions are possible with these compounds, leading to the formation of mesoionic triazol-5-olates or 5-alkoxy derivatives, depending on the specific isomer and reaction conditions . These reactions are crucial for further functionalization and application of the triazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The thermal stability of such compounds can be assessed using techniques like differential scanning calorimetry (DSC), as shown for related compounds, which had decomposition peak temperatures of 332.6 °C and 374.1 °C . The density and enthalpy of formation can be calculated computationally, and the detonation properties can be predicted using equations like the Kamlet–Jacobs equations. For example, a related compound exhibited a detonation pressure of 21.9 GPa and a detonation velocity of 7182 m/s . Additionally, the sensitivity to impact and friction is an important aspect of the physical properties, with the mentioned compound being not sensitive to impact (>40 J) or friction (>360 N) . These properties are essential for evaluating the potential applications of the compound in energetic materials or other specialized fields.

Scientific Research Applications

Crystal Structure Analysis

Research on similar triazole compounds, like 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, involves studying their crystal structures to understand their chemical properties and potential applications. This kind of research is fundamental in the field of material sciences and pharmaceutical development (L'abbé et al., 2010).

Peptidomimetics and Biologically Active Compounds

The compound's derivatives are used in synthesizing peptidomimetics or biologically active compounds. This application is significant in developing new pharmaceuticals, particularly in the realm of drug design and discovery (Ferrini et al., 2015).

Synthesis of v-Triazolo[4,5-d]pyrimidines

Another application is in the synthesis of v-triazolo[4,5-d]pyrimidines, which are useful in various chemical processes. Such compounds can be utilized in creating new materials or as intermediates in the synthesis of more complex chemical entities (Sutherland & Tennant, 1971).

Antimicrobial Activities

Some derivatives of this compound have shown potential in antimicrobial applications. They have been evaluated for their effectiveness against various microorganisms, making them potential candidates for developing new antimicrobial agents (Bektaş et al., 2007).

Applications in X-ray Diagnostic Agents

Compounds with a similar structure have been synthesized for use as X-ray diagnostic agents. This application is crucial in medical imaging, aiding in accurate diagnosis and treatment planning (Pillai et al., 1994).

Synthesis of Nucleosides

The compound is also used in the synthesis of nucleosides, which are vital components in genetic material. This application is significant in the field of genetics and molecular biology (Naik et al., 1974).

properties

IUPAC Name

5-amino-1-(2-methylphenyl)-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-7-5-6-10-13(11)21-15(17)14(19-20-21)16(22)18-12-8-3-2-4-9-12/h2-10H,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEYYRPBQHDCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-phenyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

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